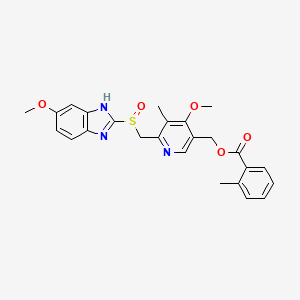![molecular formula C17H11N3O2 B565154 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215454-66-2](/img/new.no-structure.jpg)
9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a pyrido[3,4-b]indole core structure with a nitrophenyl group attached, making it a valuable scaffold for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative with a halogenated pyrido[3,4-b]indole under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The nitrophenyl group may also play a role in the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
9-(4’-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its potential as a pharmacophore and its ability to interact with various biological targets .
Eigenschaften
CAS-Nummer |
1215454-66-2 |
|---|---|
Molekularformel |
C17H11N3O2 |
Molekulargewicht |
293.318 |
IUPAC-Name |
9-(2,3,5,6-tetradeuterio-4-nitrophenyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)13-7-5-12(6-8-13)19-16-4-2-1-3-14(16)15-9-10-18-11-17(15)19/h1-11H/i5D,6D,7D,8D |
InChI-Schlüssel |
XJFIJMUNORMRCD-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)[N+](=O)[O-])C=NC=C3 |
Synonyme |
Nitrophenylnorharman-d4; 9-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



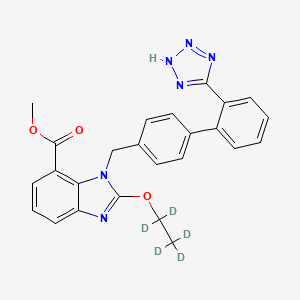

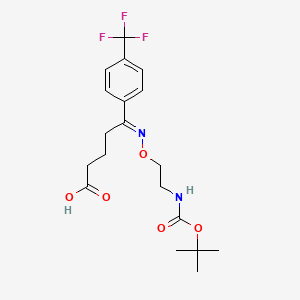
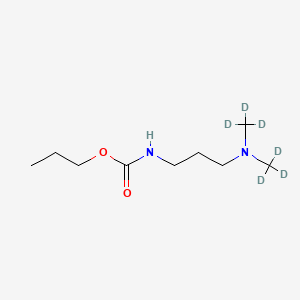
![2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one](/img/structure/B565078.png)
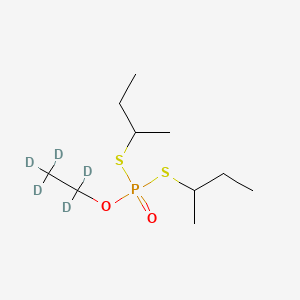

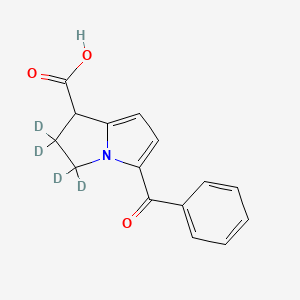

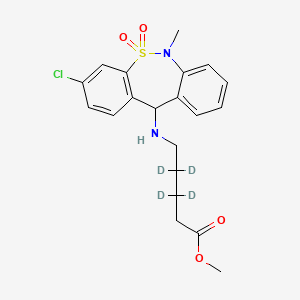
![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)

